molecular formula C16H24N2O4S B4462261 4-(N-ETHYLETHANESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

4-(N-ETHYLETHANESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

Cat. No.: B4462261
M. Wt: 340.4 g/mol
InChI Key: RYSVSSRPHOUFDK-UHFFFAOYSA-N
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Description

4-(N-ETHYLETHANESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a benzamide core, an ethyl ethanesulfonamido group, and an oxolan-2-yl methyl substituent.

Properties

IUPAC Name

4-[ethyl(ethylsulfonyl)amino]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-18(23(20,21)4-2)14-9-7-13(8-10-14)16(19)17-12-15-6-5-11-22-15/h7-10,15H,3-6,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSVSSRPHOUFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)NCC2CCCO2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-ETHYLETHANESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Ethyl Ethanesulfonamido Group: This step may involve the reaction of the benzamide with ethyl ethanesulfonyl chloride in the presence of a base.

    Attachment of the Oxolan-2-yl Methyl Group: This can be done through a nucleophilic substitution reaction using an appropriate oxolane derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl ethanesulfonamido group.

    Reduction: Reduction reactions could target the benzamide core or the oxolan-2-yl methyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(N-ETHYLETHANESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-METHYLETHANESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
  • 4-(N-ETHYLETHANESULFONAMIDO)-N-[(TETRAHYDROFURAN-2-YL)METHYL]BENZAMIDE

Uniqueness

The unique combination of functional groups in 4-(N-ETHYLETHANESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE may confer specific chemical and biological properties that distinguish it from similar compounds. This could include differences in reactivity, stability, or biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(N-ETHYLETHANESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
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4-(N-ETHYLETHANESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

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